![molecular formula C18H17N3O5S B2432136 N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899955-02-3](/img/structure/B2432136.png)
N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antioxidant Activities
N-substituted saccharins, a group including compounds like N-(3-acetamidophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide, have been investigated for their potential anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. One study focused on synthesizing and evaluating a series of these compounds for their effectiveness against hepatic cancer cells. Some compounds demonstrated excellent to moderate anti-inflammatory activity and exhibited significant antioxidant activities (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).
Antifouling Properties
Another important application is in the synthesis of novel antifoulants, which are substances that prevent the accumulation of unwanted organisms on surfaces like ship hulls. For instance, novel antifoulant derivatives of benzisothiazolone, closely related to the chemical structure of interest, were synthesized and characterized for their potential use as antifouling agents (Xu, Lin, Yuan, & He, 2006).
Neuroprotective Potential
N-acylaminophenothiazines, compounds structurally related to this compound, have been researched for their neuroprotective capabilities. These compounds demonstrated selective inhibition of butyrylcholinesterase and protection against neuronal damage caused by free radicals, showing promise in the treatment of Alzheimer's disease (González-Muñoz, Arce, López, Pérez, Romero, del Barrio, Martin-de-Saavedra, Egea, León, Villarroya, López, García, Conde, & Rodríguez-Franco, 2011).
Antibacterial and Antifungal Applications
The synthesis of benzisothiazolone derivatives, including structures similar to the compound , has been explored for their antibacterial activity. These compounds were tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, showing notable antibacterial effectiveness (Feng-ling, 2008).
Development of Anti-inflammatory Agents
Another area of application is in the development of anti-inflammatory agents. A study synthesized various derivatives of benzo[d]oxazol-2(3H)-ones, which are structurally related to this compound. These derivatives were evaluated for their inhibition against Mycobacterium tuberculosis and showed significant in vitro activity against drug-sensitive and resistant strains (Pedgaonkar, Sridevi, Jeankumar, Saxena, Devi, Renuka, Yogeeswari, & Sriram, 2014).
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-12(22)19-13-5-4-6-14(11-13)20-17(23)9-10-21-18(24)15-7-2-3-8-16(15)27(21,25)26/h2-8,11H,9-10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROUNYRRVMXXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Fluorophenyl)-1,3-thiazolidin-3-yl]-(furan-2-yl)methanone](/img/structure/B2432054.png)
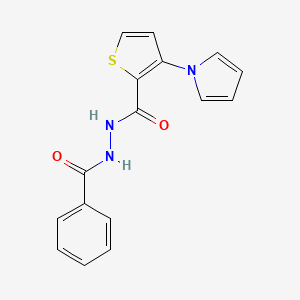
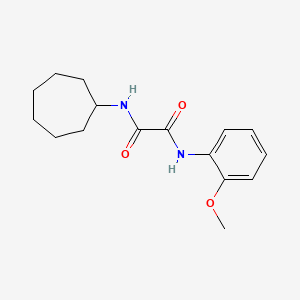
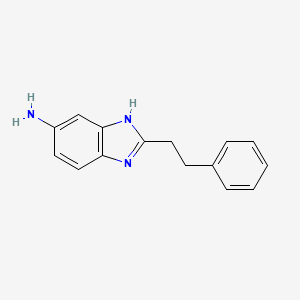
![7-Nitro-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2432061.png)

![3-[(4-chlorobenzyl)thio]-1-(4-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2432065.png)


![7-(2-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2432069.png)
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2432070.png)
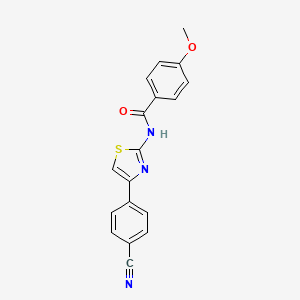
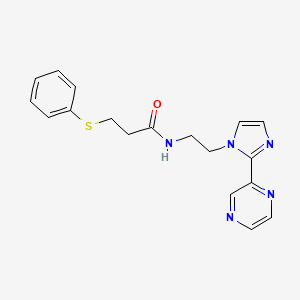
![N-[6-({[(3,5-dimethylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/no-structure.png)